米氮平-d3

描述

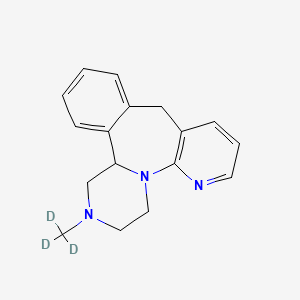

Mirtazapine-d3 is a deuterated form of mirtazapine, a tetracyclic antidepressant primarily used to treat major depressive disorder. The deuterium atoms in Mirtazapine-d3 replace some of the hydrogen atoms in the original mirtazapine molecule, which can potentially alter its pharmacokinetic properties. This compound is of interest in both clinical and research settings due to its potential for improved stability and reduced metabolic degradation compared to non-deuterated mirtazapine .

科学研究应用

米氮平-d3 具有广泛的科学研究应用,包括:

化学: 用作分析化学中的参考标准,用于研究米氮平的代谢途径和降解产物。

生物学: 用于研究氘代取代对药物代谢和疗效的生物学影响。

医学: 探索其与非氘代米氮平相比提供更稳定和更持久治疗效果的潜力。

作用机制

米氮平-d3 的作用机制与米氮平相似。它作为一种去甲肾上腺素能和特异性 5-羟色胺能抗抑郁药,通过拮抗中枢α-2 肾上腺素能受体和特异性 5-羟色胺受体(5-HT2 和 5-HT3)发挥作用。这种双重作用增加了去甲肾上腺素和 5-羟色胺的释放,增强情绪并缓解抑郁症状。 氘代取代可能导致药代动力学改变,可能导致更长的作用时间和减少副作用 .

生化分析

Biochemical Properties

Mirtazapine-d3 enhances noradrenergic and 5-HT1A–mediated serotonergic neurotransmission by acting as an antagonist at the central α2-adrenergic autoreceptors and heteroreceptors as well as by postsynaptic blockade of 5-HT2 and 5-HT3 receptors . This unique mode of action may be responsible for Mirtazapine-d3’s rapid onset of action .

Cellular Effects

Mirtazapine-d3 has a significant impact on various types of cells and cellular processes. It influences cell function by enhancing the release of norepinephrine and 5-HT1A–mediated serotonergic transmission . This dual mode of action can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Mirtazapine-d3 exerts its effects at the molecular level through several mechanisms. It antagonizes the adrenergic α2-autoreceptors and α2-heteroreceptors, blocking 5-HT2 and 5-HT3 receptors . This leads to enhanced release of norepinephrine and 5-HT1A–mediated serotonergic transmission .

Metabolic Pathways

Mirtazapine-d3 is extensively metabolized in the liver. The cytochrome (CYP) P450 iso-enzymes CYP1A2, CYP2D6, and CYP3A4 are mainly responsible for its metabolism

准备方法

合成路线和反应条件

米氮平-d3 的合成涉及将氘原子掺入米氮平分子中。一种方法是在合成过程中使用氘代试剂。 例如,从氘代羧酸化合物开始,合成过程经过几个步骤,包括将羧酸基团转化为酮基团,然后还原形成中间羟基化合物,最后通过进一步还原形成this compound .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用专门设备来处理氘代试剂并确保最终产品的纯度。优化反应条件以最大限度地提高产量并减少杂质。 在工业生产中,还考虑使用绿色化学原理,如无溶剂方法和环境友好型试剂 .

化学反应分析

反应类型

米氮平-d3 会经历各种化学反应,包括:

氧化: 这种反应可以在特定条件下发生,导致形成氧化衍生物。

还原: 还原反应用于this compound 的合成,如前所述。

取代: 取代反应可能发生,特别是涉及分子中的氮原子。

常用试剂和条件

用于涉及this compound 的反应的常用试剂包括氘代溶剂、还原剂(如氢化铝锂)和氧化剂(如高锰酸钾)。 这些反应通常在受控的温度和压力下进行,以确保预期的结果 .

主要生成产物

相似化合物的比较

类似化合物

米安色林: 另一种结构和作用机制类似的四环抗抑郁药。

曲唑酮: 一种具有镇静作用的抗抑郁药,常因其诱导睡眠的效果而使用。

米氮平-d3 的独特性

This compound 因其氘代取代而脱颖而出,这可以提高其代谢稳定性并减少有毒代谢物的形成。 这可能导致比非氘代米氮平和其他类似化合物更好的治疗效果和更佳的安全性 .

生物活性

Mirtazapine-d3, a deuterated form of mirtazapine, is primarily recognized for its antidepressant properties. This compound exhibits unique biological activities that extend beyond its serotonin and noradrenergic modulation. This article will explore the pharmacological profile, mechanisms of action, and therapeutic implications of mirtazapine-d3, supported by relevant data tables and research findings.

Pharmacological Profile

Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). It functions through multiple mechanisms:

- Receptor Interactions :

- Alpha-2 Adrenergic Antagonism : Enhances norepinephrine release.

- 5-HT2 and 5-HT3 Serotonin Antagonism : Increases serotonergic activity via 5-HT1 receptors.

- Histamine H1 Receptor Antagonism : Contributes to sedative effects and weight gain.

The pharmacokinetics of mirtazapine-d3 are similar to its parent compound, with an oral bioavailability of approximately 50% and a half-life ranging from 20 to 40 hours. It undergoes extensive hepatic metabolism predominantly via cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4) .

Mirtazapine-d3's biological activity can be summarized through its impact on neurotransmitter systems:

- Serotonergic Activity :

- Noradrenergic Activity :

Therapeutic Implications

Mirtazapine-d3 has shown efficacy in various clinical settings, particularly in treating major depressive disorder (MDD) and anxiety disorders. Its unique pharmacodynamic profile offers several advantages:

- Rapid Onset of Action : Clinical studies indicate a quicker therapeutic effect compared to traditional antidepressants like fluoxetine .

- Tolerability Profile : Common side effects include sedation and weight gain; however, it is less likely to cause sexual dysfunction compared to SSRIs .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of mirtazapine in different populations:

属性

IUPAC Name |

5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZAEMNMFQXRA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662131 | |

| Record name | Mirtazapine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216678-68-0 | |

| Record name | Mirtazapine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。